3-amino-N-(2,4-dimethoxyphenyl)-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
説明
特性
IUPAC Name |
3-amino-N-(2,4-dimethoxyphenyl)-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3N3O3S/c1-4-11-5-7-14-13(9-11)18(23(24,25)26)17-19(27)20(33-22(17)29-14)21(30)28-15-8-6-12(31-2)10-16(15)32-3/h6,8,10-11H,4-5,7,9,27H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXDYEADVNCIFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4=C(C=C(C=C4)OC)OC)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
3-amino-N-(2,4-dimethoxyphenyl)-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a synthetic compound with potential biological activities that have garnered attention in pharmacological research. This article explores its biological activity, focusing on its anticancer properties and other relevant pharmacological effects.
- Molecular Formula : C23H24F3N3O3S
- Molecular Weight : 479.52 g/mol
- CAS Number : 939893-77-3
The compound exhibits a multifaceted mechanism of action primarily targeting various cellular pathways associated with cancer cell proliferation and survival. Studies indicate that it may inhibit key enzymes involved in tumor growth and metastasis.
Anticancer Activity
Recent investigations have highlighted the compound's potential as an anticancer agent. For instance:
- Cytotoxicity against Cancer Cell Lines :
- Cell Lines Tested : The compound has been evaluated against several cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer).
- IC50 Values : The compound demonstrated significant cytotoxicity with IC50 values indicating potent activity:
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications in the molecular structure significantly influence the compound's biological activity. For example, the presence of the trifluoromethyl group and dimethoxyphenyl moiety enhances its interaction with target proteins involved in tumorigenesis .
Data Table: Biological Activity Overview
| Cell Line | IC50 (µg/mL) | Effect |
|---|---|---|
| MCF-7 | 0.0585 | Cytotoxic |
| HeLa | 0.0692 | Cytotoxic |
| HT-29 | 0.02366 | Cytotoxic |
Study 1: In Vivo Efficacy
In a recent study, the compound was administered to murine models with induced tumors. The results indicated a significant reduction in tumor size compared to control groups, showcasing its potential for therapeutic use in oncology .
Study 2: Mechanistic Insights
Another study focused on elucidating the molecular mechanisms underlying its anticancer effects. It was found to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins such as Bcl-2 .
類似化合物との比較
Comparison with Structurally Similar Compounds
Core Structural Variations
The thieno[2,3-b]quinoline scaffold is shared across analogs, but substitutions at positions 2, 4, and 6 differentiate their activities:
Functional Group Impact on Activity
- Electron-Withdrawing Groups (e.g., CF₃, Cl) : Enhance metabolic stability and target binding. KuSaSch105’s 4-phenyl/4-chlorophenyl groups contribute to its antiplasmodial potency , while the target compound’s 4-CF₃ may improve pharmacokinetics .
- Electron-Donating Groups (e.g., OCH₃) : The 2,4-dimethoxyphenyl in the target compound likely increases solubility compared to halogenated analogs like KuSaSch105 .
- Oxo vs. Ethyl Substitutions : 5-Oxo derivatives (e.g., Compound 1) exhibit cytotoxicity in cancer cells, whereas 6-ethyl groups (target compound) may prioritize membrane permeability .
Pharmacological Profiles
- Antimicrobial Activity: Pyrrolylthieno[2,3-b]quinoline derivatives show moderate antifungal and antibacterial effects, suggesting the target compound’s ethyl/CF₃ groups could enhance spectrum or potency .
- Anticancer Potential: Thieno[2,3-b]pyridine derivatives alter glycosphingolipid expression in cancer stem cells, implying the target compound’s trifluoromethyl group may amplify this mechanism .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
